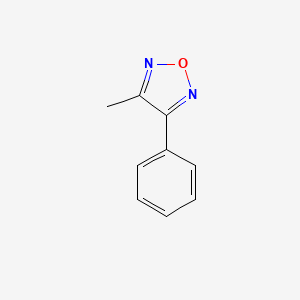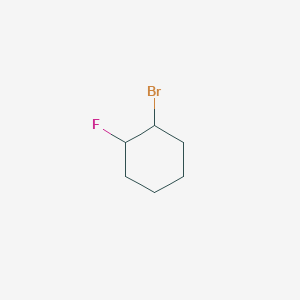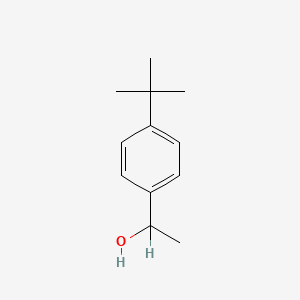
1-(4-tert-Butylphenyl)ethanol
Vue d'ensemble
Description
1-(4-tert-Butylphenyl)ethanol is an organic compound with the molecular formula C12H18O . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of 1-(4-tert-Butylphenyl)ethanol consists of 12 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The average molecular mass is 178.271 Da and the monoisotopic mass is 178.135757 Da .Physical And Chemical Properties Analysis
1-(4-tert-Butylphenyl)ethanol has a density of 1.0±0.1 g/cm3, a boiling point of 225.2±8.0 °C at 760 mmHg, and a flash point of 105.5±3.7 °C . It has a molar refractivity of 55.7±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 187.2±3.0 cm3 .Applications De Recherche Scientifique
Medicine
In the medical field, 1-(4-tert-Butylphenyl)ethanol is explored for its potential use in pharmaceutical formulations. Its properties may contribute to the development of new therapeutic agents, particularly as a solvent or a structural component in drug design due to its stability and non-toxic nature .
Agriculture
Agricultural research investigates the use of 1-(4-tert-Butylphenyl)ethanol as an intermediate in the synthesis of agrochemicals. It could play a role in creating more effective pesticides or herbicides, contributing to increased crop protection and yield .
Materials Science
In materials science, this compound is valuable as a precursor in the synthesis of advanced materials. Its incorporation into polymers could lead to the development of new types of resins with improved properties for industrial applications .
Environmental Science
Environmental scientists are interested in 1-(4-tert-Butylphenyl)ethanol for its potential use in environmental remediation processes. It could be used to synthesize compounds that help in the breakdown of pollutants or in the creation of environmentally friendly materials .
Food Industry
The food industry might utilize 1-(4-tert-Butylphenyl)ethanol in the synthesis of flavorings and fragrances. Its stability and potential for modification make it a candidate for creating new flavor compounds that could enhance food products .
Cosmetics
In cosmetics, 1-(4-tert-Butylphenyl)ethanol could be used to develop new fragrances or as a stabilizer in various cosmetic products. Its chemical structure allows for the creation of aromatic compounds that are appealing in personal care items .
Chemical Synthesis
This compound is a significant intermediate in organic synthesis. It can be used to create a variety of chemical products, including dyes, resins, and other organic compounds. Its versatility in reactions makes it a valuable asset in synthetic chemistry .
Analytical Chemistry
1-(4-tert-Butylphenyl)ethanol: may serve as a standard or a reagent in analytical chemistry. Its well-defined properties allow for its use in calibrating instruments or as a component in the synthesis of analytical reagents .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is involved in electrophilic aromatic substitution reactions . These reactions typically involve the attack on the carbon atoms of the aromatic ring .
Mode of Action
1-(4-tert-Butylphenyl)ethanol undergoes electrophilic aromatic substitution, a common type of reaction involving aromatic rings . The key step in this process is the attack of an electrophile at carbon to form a cationic intermediate . This intermediate then loses a proton from the carbon, which is hybridized, and the electron pair of this bond then becomes part of the aromatic electron system, forming a substitution product .
Biochemical Pathways
It is known that the compound is involved in electrophilic aromatic substitution reactions , which are fundamental to many biochemical pathways.
Pharmacokinetics
The pharmacokinetics of ethanol and other lower alkanols, which may share similarities with 1-(4-tert-butylphenyl)ethanol, have been extensively studied .
Result of Action
The compound’s involvement in electrophilic aromatic substitution reactions suggests that it may play a role in the formation of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-tert-Butylphenyl)ethanol. For instance, it has been noted that the compound is hazardous to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, the environmental context is an important consideration in understanding the action of this compound.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQAXFZHFUFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293804 | |
| Record name | 1-(4-tert-Butylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butylphenyl)ethanol | |
CAS RN |
34386-42-0 | |
| Record name | 1-(p-tert-Butylphenyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-tert-Butylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-tert-butylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


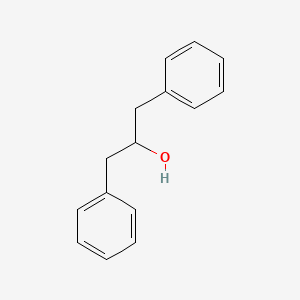
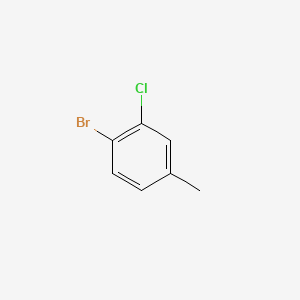
![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)
![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)





